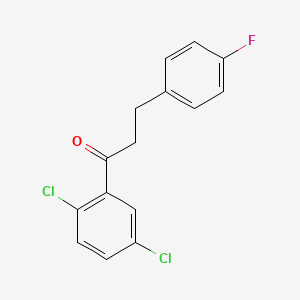

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone

Description

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 5' positions of the phenyl ring and a 4-fluorophenyl group at the 3-position. Halogenated propiophenones are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERURKHAQDRVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644598 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-72-4 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Intermediates

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance:

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression.

- Antimicrobial Compounds : The compound has shown potential in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance.

The compound belongs to the chalcone class, known for diverse biological activities:

- Antioxidant Properties : It exhibits significant free radical scavenging abilities, which may protect against oxidative stress-related diseases.

- Enzyme Inhibition : Studies suggest that it may inhibit enzymes linked to inflammation and cancer, modulating various signaling pathways involved in these processes.

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and advanced materials due to its reactive properties. Its ability to undergo various chemical reactions makes it suitable for synthesizing polymers and other complex materials.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound inhibited tumor growth in vitro by targeting specific metabolic pathways associated with cancer cell proliferation.

- Antimicrobial Efficacy : Research conducted on various derivatives indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

- Oxidative Stress Protection : Investigations into its antioxidant properties revealed that it could significantly reduce oxidative damage in cellular models, indicating potential therapeutic applications for diseases linked to oxidative stress.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenation Patterns

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (C₁₅H₁₁F₃O) Structure: Differs in halogen type (F vs. Cl) and positions (2',4'-F vs. 2',5'-Cl).

3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (C₁₆H₁₄Cl₂OS) Structure: Incorporates a thiomethyl (-SCH₃) group at the 2-position of the phenyl ring. Properties: The thiomethyl group may increase lipophilicity (logP ≈ 4.82) and alter reactivity in nucleophilic substitutions .

Functional Group Variations

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (C₁₆H₁₄Cl₂O₂) Structure: Methoxy (-OCH₃) substituent at the 3-position instead of 4-fluorophenyl. Properties: Higher molecular weight (309.19 g/mol) and boiling point (433.8°C) due to the methoxy group’s polarity. The electron-donating methoxy group may reduce electrophilicity at the ketone compared to electron-withdrawing halogens .

3-(4-Chlorophenyl)-2',4'-dichloropropiophenone (C₁₅H₁₀Cl₃O) Structure: Chlorine at the 4-position of the phenyl ring and 2',4' positions on the propiophenone ring. Properties: Increased halogen density enhances steric bulk and may elevate melting points or crystallinity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP |

|---|---|---|---|---|---|

| 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone* | C₁₅H₁₁Cl₂F₃O | ~327.16 (estimated) | N/A | ~1.3 (estimated) | ~4.5 |

| 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C₁₅H₁₁F₃O | 264.24 | N/A | N/A | N/A |

| 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C₁₆H₁₄Cl₂OS | 333.25 | N/A | N/A | 4.82 |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₄Cl₂O₂ | 309.19 | 433.8 | 1.256 | N/A |

*Estimated values based on analogs.

Biological Activity

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS Number: 898768-72-4) is an organic compound with a molecular formula of C₁₅H₁₁Cl₂FO and a molecular weight of 297.16 g/mol. This compound features a propiophenone structure, characterized by a phenyl group substituted with chlorine and fluorine atoms, which enhances its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its interactions with biomolecules, potential therapeutic applications, and comparative analysis with structurally similar compounds.

The presence of halogens in this compound contributes to its electrophilic aromatic substitution capabilities. These properties are crucial for its reactivity in various biological systems and its application in medicinal chemistry. The compound's structure suggests potential avenues for further research into its biological mechanisms and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the fields of medicinal chemistry. Key areas of biological activity include:

- Anticancer Activity : Initial studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells. For instance, derivatives of similar structures have shown significant cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .

- Enzyme Inhibition : The compound's structural characteristics suggest potential inhibitory effects on various enzymes relevant to cancer progression and other diseases. For example, research on analogues has indicated that certain substitutions can enhance binding affinity to estrogen receptors and inhibit aromatase activity, which is crucial in breast cancer treatment .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key features of selected analogues:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone | C₁₅H₁₁Cl₂FO | Different chlorination pattern |

| 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone | C₁₅H₁₁Cl₂FO | Variation in chlorine positioning |

| 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone | C₁₅H₁₁Cl₂FO | Substitution at different positions |

The unique halogen substitution pattern in this compound influences its reactivity and biological activity compared to these analogues.

Case Studies

Case Study 1 : A study investigating the anticancer properties of structurally similar compounds found that modifications in the fluorine and chlorine substitution patterns significantly affected cytotoxicity against U-87 glioblastoma cells. The findings indicated that specific substitutions could enhance therapeutic efficacy while minimizing toxicity .

Case Study 2 : Research focused on the enzyme inhibitory activities of various derivatives demonstrated that those closely related to this compound exhibited varying degrees of inhibition against aromatase, highlighting the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What synthetic methodologies are effective for preparing 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a chloro-substituted benzene derivative and a fluorophenyl-containing acyl chloride. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (commonly used for aromatic acylation reactions) .

- Solvent optimization : Dichloromethane or nitrobenzene for improved electrophilic reactivity .

- Temperature control : Reactions typically proceed at 0–5°C to minimize side products like over-acylation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Expect aromatic proton signals in δ 7.2–8.1 ppm (split patterns due to Cl/F substituents). The ketone carbonyl appears at δ 195–205 ppm in ¹³C NMR .

- Use DEPT-135 to distinguish CH₃ groups in the propiophenone moiety .

- IR Spectroscopy : A strong C=O stretch near 1680 cm⁻¹ confirms the ketone group .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 296.6 (M⁺) and fragment ions corresponding to Cl/F loss (e.g., m/z 261 [M-Cl]⁺) .

Advanced Research Questions

Q. How can conflicting crystallographic data on halogenated propiophenones be resolved, particularly regarding dihedral angles and packing motifs?

- Methodological Answer :

- Single-crystal XRD : Grow crystals via slow evaporation in ethyl acetate/hexane. Compare unit cell parameters (e.g., space group P2₁/c) and Cl/F···π interactions with structurally similar compounds like 5-Chloro-2-(4-fluorophenyl)-1-benzofuran derivatives .

- DFT calculations : Use Gaussian 16 to model optimized geometries and compare theoretical vs. experimental bond lengths (e.g., C-Cl = 1.74 Å, C-F = 1.35 Å) .

- Data reconciliation : Cross-validate with powder XRD to rule out polymorphism .

Q. What strategies address discrepancies in reported reaction kinetics for halogenated propiophenones under nucleophilic substitution?

- Methodological Answer :

- Controlled kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates (e.g., SNAr reactions with amines) under varying pH and solvent polarities .

- Isotopic labeling : Introduce ¹⁸O in the ketone group to track mechanistic pathways via mass spectrometry .

- Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., electronic effects of Cl/F substituents) causing rate inconsistencies .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT-based frontier orbital analysis : Calculate HOMO/LUMO energies to assess susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Fluorine’s electron-withdrawing effect lowers LUMO, enhancing oxidative addition .

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict regioselectivity .

- Validation : Compare computational results with experimental yields using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.